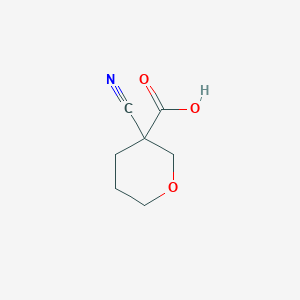

3-Cyanooxane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyanooxane-3-carboxylic acid is an organic compound that features both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an oxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanooxane-3-carboxylic acid typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through various methods, including cyclization reactions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide ions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of Grignard reagents or hydrolysis of nitriles

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyanooxane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium cyanide (NaCN) and various acids or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include oxane derivatives with additional oxygen-containing functional groups.

Reduction: Products may include oxane derivatives with amine groups.

Substitution: Products vary depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Cyanooxane-3-carboxylic acid is characterized by its oxane (a cyclic ether) structure with a carboxylic acid and a cyano group. Its molecular formula is C6H7N1O3, and it possesses unique chemical properties that make it suitable for various applications.

Synthesis of Pharmaceutical Compounds

One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. The compound can be utilized as a building block in the development of drugs, particularly those targeting neurological disorders. Its ability to form stable intermediates allows for the efficient synthesis of complex molecules.

Case Study:

A study demonstrated the successful use of this compound in synthesizing a new class of neuroprotective agents. The synthesized compounds exhibited significant activity against neurodegeneration in vitro, showcasing the compound's potential in drug development .

Photoinitiators in Polymer Chemistry

Another notable application is its role as a photoinitiator in polymerization processes. The compound can be activated under UV light to initiate free radical polymerization, making it valuable in the production of polymers used in coatings, adhesives, and 3D printing.

Data Table: Photoinitiating Efficiency Comparison

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Polymerization Rate |

|---|---|---|---|

| This compound | 405 | 570 | High |

| Coumarin-based initiators | 365 | 450 | Moderate |

This table illustrates that this compound has a favorable absorption profile for efficient photoinitiation compared to traditional coumarin-based initiators .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical analyses. It can be used in chromatographic techniques to separate and identify compounds due to its unique structural features.

Case Study:

Research has indicated that this compound can enhance the resolution of chromatographic separations when used as a derivatizing agent for amines, allowing for more precise quantification .

Mécanisme D'action

The mechanism of action of 3-Cyanooxane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence biological pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Cyanopropanoic acid: Similar structure but lacks the oxane ring.

3-Cyanobenzoic acid: Contains a benzene ring instead of an oxane ring.

3-Cyanocyclohexane-1-carboxylic acid: Similar structure with a cyclohexane ring instead of an oxane ring

Uniqueness

3-Cyanooxane-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on an oxane ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

3-Cyanooxane-3-carboxylic acid is a compound of significant interest in biological research due to its unique chemical structure, which includes both a cyano group and a carboxylic acid group on an oxane ring. This combination of functional groups allows for diverse biological interactions and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H7N1O2, characterized by the following structural features:

- Cyano Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions, enhancing solubility in biological systems.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various pathogens. For instance, it has been shown to significantly inhibit the growth of Agrobacterium tumefaciens, a model organism for studying bacterial biofilm formation.

Key Findings:

- Inhibition of Biofilm Formation : Treatment with this compound resulted in inhibition rates of up to 76.48% at concentrations of 100 µg/mL. This suggests that the compound can effectively disrupt biofilm formation, which is critical for bacterial virulence and persistence.

- Membrane Integrity Disruption : The compound was found to increase membrane permeability in a dose-dependent manner, indicating that it may compromise bacterial cell integrity. Conductivity measurements showed significant differences compared to control groups, confirming this effect .

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 100 | 76.48 |

| 50 | 62.13 |

| Control | 0 |

The mechanism by which this compound exerts its antibacterial effects involves multiple pathways:

- Disruption of Membrane Integrity : The compound appears to alter the structural integrity of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Interference with Flagellar Motility : By disrupting flagellar growth, the compound inhibits bacterial motility, which is essential for biofilm formation.

- Reduction of Extracellular Polymeric Substances (EPS) : Treatment with this compound resulted in decreased EPS production, further contributing to reduced biofilm formation .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development and microbiological research:

- Case Study on Antimicrobial Agents : Research demonstrated that compounds similar to this compound could be effective against resistant strains of bacteria, emphasizing the need for further exploration into its therapeutic potential.

- Investigations into Chemical Reactions : The compound has been utilized as a building block in organic synthesis, showcasing its versatility in generating complex molecules with potential biological activity .

Propriétés

IUPAC Name |

3-cyanooxane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-4-7(6(9)10)2-1-3-11-5-7/h1-3,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUHIXJGHGHVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.